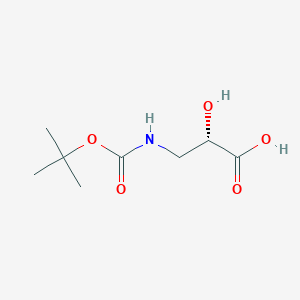

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Description

Historical Development and Discovery

The development of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is intrinsically tied to the evolution of amino acid protection methodologies in organic chemistry. The tert-butyloxycarbonyl protecting group was introduced in the late 1950s as a revolutionary approach to amine protection. This innovation emerged during a period when researchers were actively seeking more efficient methods for peptide synthesis.

The specific development of protected serine derivatives followed the broader introduction of the tert-butyloxycarbonyl group into peptide chemistry. By the early 1960s, Merrifield had proposed the use of a polystyrene-based solid support for peptide synthesis, which could be assembled stepwise from the C to N terminus using N-alpha-protected amino acids. This approach initially utilized the carboxybenzyl (Cbz) group for protection, but was later modified to use the tert-butyloxycarbonyl group for N-alpha protection.

The synthesis methodology for obtaining this compound evolved through several pathways, primarily involving the reaction of L-serine with di-tert-butyl dicarbonate (also known as tert-butoxycarbonyl anhydride) in the presence of a suitable base. This chemistry became increasingly refined throughout the 1960s and 1970s as peptide synthesis techniques advanced.

| Historical Milestone | Year/Period | Significance for this compound |

|---|---|---|

| Introduction of tert-butyloxycarbonyl group | Late 1950s | Established the foundational chemistry for amino protection |

| Solid-phase peptide synthesis development | Early 1960s | Created demand for protected amino acids including serine derivatives |

| Refinement of tert-butyloxycarbonyl chemistry | 1960s-1980s | Optimized protection and deprotection protocols relevant to serine protection |

| Expansion of tert-butyloxycarbonyl applications | 1980s-Present | Broadened the utility of protected serine in various synthetic contexts |

Nomenclature and Systematic Identification

The compound this compound possesses multiple nomenclature designations reflecting its chemical structure and stereochemistry. Understanding these naming conventions is crucial for proper identification and documentation in scientific literature.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid reflects the absolute stereochemistry at the alpha carbon (S), the carboxylic acid functionality (propanoic acid), and the presence of both the hydroxyl group at position 3 and the tert-butoxycarbonyl-protected amino group at position 2.

Alternative systematic names include:

- (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

The compound is registered with Chemical Abstracts Service (CAS) under the number 3262-72-4. Its molecular formula is C8H15NO5 with a molecular weight of 205.21 g/mol.

The structural identification of this compound reveals several key functional groups:

- A carboxylic acid (-COOH) group

- A hydroxyl (-OH) group

- A secondary amine (-NH-) protected by a tert-butoxycarbonyl group

- The characteristic tert-butyl moiety ((CH3)3C-)

Physical properties of this compound include:

Position in Amino Acid Protection Methodology

This compound occupies a central position in amino acid protection methodology, particularly in the context of peptide synthesis. The tert-butyloxycarbonyl protecting group attached to the alpha-amino function of serine serves as an acid-labile protecting group that enables controlled peptide bond formation.

The protection strategy involving this compound is based on "relative acidolysis," where the N-alpha-protecting group (tert-butyloxycarbonyl) is labile in the presence of moderate acid such as trifluoroacetic acid, while other protecting groups may remain stable. This orthogonal protection strategy is essential for the stepwise synthesis of complex peptides.

Several key features position this compound as a valuable component in protection methodology:

Stability profile: The tert-butyloxycarbonyl-protected serine is stable under basic hydrolysis conditions and catalytic reduction conditions.

Orthogonal deprotection: The tert-butyloxycarbonyl group can be selectively removed in the presence of other protecting groups when using appropriate conditions, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Protection methods: Common approaches for introducing the tert-butyloxycarbonyl group to serine include:

Deprotection mechanisms: Removal of the tert-butyloxycarbonyl group involves the formation of a tert-butyl cation intermediate, followed by decarboxylation to liberate the free amine. Alternative deprotection methods include sequential treatment with trimethylsilyl iodide then methanol.

| Protection/Deprotection Aspect | Method | Conditions | Advantages |

|---|---|---|---|

| Introduction of tert-butyloxycarbonyl group | Aqueous conditions | Di-tert-butyl dicarbonate, NaOH, H2O/THF | Simple, high-yielding |

| Alternative protection | Non-aqueous conditions | Di-tert-butyl dicarbonate, DMAP, acetonitrile | Compatible with water-sensitive compounds |

| Standard deprotection | Acidolysis | Trifluoroacetic acid in dichloromethane | Rapid, selective removal |

| Mild deprotection | Silylation-mediated | Trimethylsilyl iodide, then methanol | Gentle conditions for sensitive substrates |

| Selective deprotection | Lewis acid-mediated | Aluminum chloride (AlCl3) | Selective cleavage in presence of other groups |

Significance in Peptide Chemistry Research

This compound holds substantial significance in peptide chemistry research, serving as a crucial building block for the incorporation of serine residues into synthetic peptides and proteins. The multifunctional nature of serine, with its reactive hydroxyl side chain, necessitates proper protection strategies during peptide synthesis.

The tert-butyloxycarbonyl-protected serine enables researchers to:

Control peptide bond formation: By protecting the alpha-amino group, researchers can direct peptide bond formation specifically at the carboxylic acid terminus while preventing unwanted side reactions involving the amino group.

Maintain stereochemical integrity: The protecting group helps preserve the stereochemical configuration at the alpha carbon during various synthetic transformations, which is crucial for maintaining biological activity in the final peptide products.

Enable solid-phase peptide synthesis: The compound is particularly valuable in solid-phase peptide synthesis, where stepwise assembly of peptides from the C to N terminus requires protected amino acids.

Research applications involving this compound extend to the synthesis of:

- Bioactive peptides with serine residues

- Enzyme active site mimics

- Peptide-based drug candidates

- Protein fragments for structural studies

The historical significance of tert-butyloxycarbonyl-protected amino acids, including serine, is evident in their role in the synthesis of complex proteins. This protection strategy has been utilized for the synthesis of important proteins such as interleukin-3 and active enzymes including ribonuclease A and HIV-1 aspartyl protease.

Recent research trends have expanded the applications of this compound beyond traditional peptide synthesis to include:

- Development of serine-derived peptidomimetics

- Creation of unnatural amino acid derivatives

- Exploration of serine-based catalysts and organocatalysts

- Investigation of bioconjugation strategies involving the serine hydroxyl group

Properties

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCAYTVAYSGVLA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460484 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-24-4 | |

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid typically involves the reaction of (S)-2-hydroxypropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Formation of (S)-3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid.

Reduction: Regeneration of this compound.

Substitution: Formation of the free amine or other protected derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein structure.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the α- or β-positions, aromatic ring modifications, or functional group variations. These differences significantly impact reactivity, solubility, and biological activity. Below is a detailed comparison:

Substituent Variations at the β-Position

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS: N/A): Features a 4-iodophenyl group instead of a hydroxyl group. Used in anticancer inhibitor synthesis (e.g., CW1–CW10 derivatives) due to enhanced lipophilicity and iodine’s role in radioimaging or cross-coupling reactions . Higher molecular weight (~375 g/mol) and logP compared to the target compound, favoring membrane permeability .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid (CAS: 943449-15-8): Contains a 3-carbamoylphenyl substituent.

Functional Group Modifications

- (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoate Methyl Ester (CAS: N/A): Methyl ester derivative of the target compound. Synthesized via reaction with iodomethane in DMF, enhancing solubility in organic solvents for peptide coupling . Lower acidity (ester vs. carboxylic acid) reduces ionization in physiological conditions .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7): Replaces the hydroxyl group with a thiophene ring. The sulfur atom contributes to π-π stacking interactions in enzyme inhibition assays, though it may reduce aqueous solubility .

Aromatic Ring Modifications

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (CAS: N/A): Fluorine atoms at the 3,5-positions of the phenyl ring increase electronegativity and metabolic stability. Critical intermediate in HIV-1 capsid inhibitors (e.g., I-8(a–u)), where fluorine enhances binding to hydrophobic pockets .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid (CAS: N/A): Hydroxy and methyl groups on the aromatic ring improve solubility and regioselective reactivity in solid-phase synthesis .

Data Table: Key Properties of Selected Analogs

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, also known as Boc-IsoSer-OH, is a chiral amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its molecular formula CHNO and a molecular weight of 205.21 g/mol. Its unique structure allows it to participate in various biological activities, particularly in the synthesis of peptidomimetics and other bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 52558-24-4 |

| Purity | ≥98% |

Biological Activity

1. Peptidomimetic Applications

The compound has been extensively studied for its role in the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but offer enhanced stability and bioavailability. The incorporation of this compound into peptide chains can significantly alter their pharmacological properties, making them more effective in therapeutic applications.

2. Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for various enzymes, particularly those involved in inflammatory responses and cancer progression. For instance, studies have shown that modifications to the amino acid structure can lead to potent inhibitors of interleukin-1 beta converting enzyme (ICE), which is crucial in mediating inflammatory responses .

3. Antimicrobial Activity

Some studies suggest that certain derivatives of this compound exhibit antimicrobial properties. This activity is particularly relevant in the development of new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial agents .

Case Studies

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing chiral β-amino acids, researchers utilized this compound as a key intermediate. The synthesis involved a stereoselective alkylation process that yielded high enantiomeric purity, demonstrating the compound's utility in creating biologically active molecules with specific stereochemical configurations .

Case Study 2: Inhibition of Enzymatic Activity

A notable application was reported where derivatives of this compound were tested against ICE. The results indicated that specific structural modifications led to increased binding affinity and inhibition rates, highlighting its potential as a lead compound for developing anti-inflammatory drugs .

Research Findings

Recent studies have emphasized the importance of this compound in various biochemical pathways:

- Peptide Synthesis : The compound serves as a building block for synthesizing peptides with enhanced biological activity.

- Mechanisms of Action : Investigations into its mechanism revealed interactions with multiple cellular targets, including those involved in apoptosis and cell cycle regulation .

- Therapeutic Potential : Its derivatives have shown promise in treating conditions related to inflammation and infection, suggesting a broad therapeutic potential .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid?

Answer:

The synthesis typically involves:

Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) .

Hydroxylation and carboxylation steps, often employing reagents like LiOH in tetrahydrofuran (THF)/water mixtures to ensure stereochemical integrity .

Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or preparative HPLC (e.g., XBridge phenyl column with acetonitrile/water) to isolate the product from by-products .

Critical Parameters:

- Temperature control (20–25°C) minimizes racemization.

- Solvent polarity impacts reaction rates and stereoselectivity.

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to analyze coupling constants and chemical shifts, which correlate with stereochemistry (e.g., vicinal coupling constants for hydroxy/amino groups) .

- X-ray Crystallography: Provides definitive structural confirmation, resolving spatial arrangements of the Boc-protected amino and hydroxyl groups .

- Optical Rotation/Polarimetry: Measures specific rotation ([α]) to verify enantiopurity (e.g., comparing with literature values for (S)-enantiomers) .

Advanced: How can researchers resolve discrepancies in reported synthetic yields across studies?

Answer:

Yield variations often stem from differences in:

- Reaction Scale: Small-scale syntheses (e.g., <1 mmol) may have lower yields due to handling losses .

- Purification Methods: HPLC vs. column chromatography can alter recovery rates (e.g., 61.6% yield via silica gel vs. >85% via preparative HPLC) .

- Side Reactions: Competing pathways (e.g., Boc deprotection under acidic conditions) may reduce yields; monitoring via TLC or LCMS is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.